Cas no 1784473-48-8 (4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine)

4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine 化学的及び物理的性質
名前と識別子
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- 1784473-48-8
- F2147-3853
- 4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine
- starbld0014582
- AKOS023901093
- Pyrrolidine, 4-(3-ethoxyphenyl)-3,3-dimethyl-
- 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine
-
- インチ: 1S/C14H21NO/c1-4-16-12-7-5-6-11(8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3
- InChIKey: MHUBIKNWELLUGL-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC(=C1)C1CNCC1(C)C
計算された属性
- 精确分子量: 219.162314293g/mol
- 同位素质量: 219.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 0.962±0.06 g/cm3(Predicted)
- Boiling Point: 313.6±35.0 °C(Predicted)
- 酸度系数(pKa): 10.14±0.10(Predicted)
4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-3853-0.5g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
Life Chemicals | F2147-3853-5g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
TRC | E240586-500mg |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 500mg |
$ 500.00 | 2022-06-05 | ||
TRC | E240586-1g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 1g |
$ 775.00 | 2022-06-05 | ||
Life Chemicals | F2147-3853-10g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 95%+ | 10g |
$2234.0 | 2023-09-06 | |
Life Chemicals | F2147-3853-2.5g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
Life Chemicals | F2147-3853-0.25g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
TRC | E240586-100mg |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 100mg |
$ 135.00 | 2022-06-05 | ||
Life Chemicals | F2147-3853-1g |
4-(3-ethoxyphenyl)-3,3-dimethylpyrrolidine |
1784473-48-8 | 95%+ | 1g |
$532.0 | 2023-09-06 |
4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine 関連文献
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidineに関する追加情報
Introduction to 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine (CAS No. 1784473-48-8)
4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine, identified by the Chemical Abstracts Service Number (CAS No.) 1784473-48-8, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This heterocyclic molecule, featuring a pyrrolidine core substituted with an ethoxyphenyl group and two methyl groups at the 3-position, has garnered attention due to its structural complexity and potential biological activities. The compound’s unique framework, combining a nitrogen-containing heterocycle with an aromatic ether moiety, positions it as a valuable scaffold for the development of novel therapeutic agents.
The pyrrolidine ring is a common structural motif in biologically active molecules, often found in drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The presence of the ethoxyphenyl group introduces additional functionality, enabling interactions with biological targets through both hydrophobic and hydrogen bonding interactions. The two methyl groups at the 3-position further modulate the electronic properties of the molecule, influencing its reactivity and binding affinity. Such structural features make 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in developing small-molecule inhibitors that modulate protein-protein interactions (PPIs) for the treatment of various diseases. The pyrrolidine scaffold has been extensively studied for its ability to mimic peptide structures and disrupt PPIs, making it an attractive pharmacophore for drug design. The aromatic ethoxyphenyl group in 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine can serve as a key pharmacophoric element for binding to specific residues on target proteins. This combination of structural features suggests that the compound may exhibit inhibitory activity against relevant PPIs, which are notoriously difficult to target with traditional small-molecule drugs.
Moreover, the synthesis of 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine involves sophisticated organic transformations that highlight its synthetic utility. The introduction of the ethoxy group onto the phenyl ring and the subsequent formation of the pyrrolidine ring are critical steps that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity in its preparation. These synthetic strategies not only enhance the accessibility of the compound but also provide insights into potential modifications for structure-activity relationship (SAR) studies.
The potential biological activity of 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine has prompted investigations into its pharmacological effects. Preclinical studies have begun to explore its interactions with various biological targets, including enzymes and receptors implicated in human diseases. Initial findings suggest that the compound may exhibit modest inhibitory activity against certain enzymes, which could translate into therapeutic benefits in conditions such as inflammation or neurodegeneration. However, further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
One of the most compelling aspects of 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine is its versatility as a chemical probe and lead compound. Its structural features allow for facile derivatization through various functional group transformations, enabling the generation of a library of analogs for high-throughput screening (HTS). This approach has been successfully employed in drug discovery programs to identify novel compounds with improved potency and selectivity. The compound’s ability to serve as a scaffold for structure-based drug design also underscores its importance in modern medicinal chemistry.
The role of computational chemistry in understanding the behavior of 4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine cannot be overstated. Molecular modeling techniques have been utilized to predict binding modes and affinity profiles for potential target proteins. These computational studies provide valuable insights into how modifications to the molecule might enhance its biological activity or reduce off-target effects. By integrating experimental data with computational predictions, researchers can accelerate the optimization process and increase the likelihood of success in developing novel therapeutics.
In conclusion,4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine (CAS No. 1784473-48-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration as a lead molecule or chemical probe in drug discovery efforts aimed at treating various human diseases. As our understanding of biological systems continues to evolve,4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine may play a pivotal role in developing next-generation therapeutic agents that address unmet medical needs.
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